molecular formula C12H14O3 B8773812 Methyl 4-(cyclopropylmethoxy)benzoate CAS No. 712313-60-5

Methyl 4-(cyclopropylmethoxy)benzoate

Cat. No. B8773812
CAS RN: 712313-60-5
M. Wt: 206.24 g/mol
InChI Key: CXEQDDLANOZCSC-UHFFFAOYSA-N
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Description

Methyl 4-(cyclopropylmethoxy)benzoate is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(cyclopropylmethoxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(cyclopropylmethoxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

712313-60-5

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 4-(cyclopropylmethoxy)benzoate

InChI

InChI=1S/C12H14O3/c1-14-12(13)10-4-6-11(7-5-10)15-8-9-2-3-9/h4-7,9H,2-3,8H2,1H3

InChI Key

CXEQDDLANOZCSC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2CC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-hydroxy-benzoic acid methyl ester (2.0 g, 13.1 mmol, 1.2 eq) was dissolved in acetone (20 mL), NaI (0.97 g, 6.5 mmol, 0.5 eq) and K2CO3 (3.0 g, 21.8 mmol, 2.0 eq) were added and the mixture was stirred at room temperature for 20 min. (Bromomethyl)cyclopropane (1.1 mL, 10.3 mmol, 1.0 eq) was added, and the reaction was refluxed for 2 days. The solvent was concentrated under reduced pressure, NaOH 10% was added, and the product was extracted with DCM. The organic phase was dried over Na2SO4 and the solvent evaporated under reduced pressure. The title product (1.23 g, yield 79%) was recovered and used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.97 g
Type
reactant
Reaction Step Two
Name
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Yield
79%

Synthesis routes and methods II

Procedure details

Potassium carbonate (114 g, 827 mmol) and potassium iodide (0.5 g) were added to a 2-butanone (535 mL) solution of methyl 4-hydroxybenzoate (52.4 g, 345 mmol) and cyclopropylmethyl bromide (72.7 g, 517 mmol) at room temperature. The mixture was stirred at 75° C. for 4 hours. The reaction solution was cooled to room temperature, and insoluble substances were separated by filtration. The insoluble substances were further washed with 2-butanone, and the filtrate was concentrated. The residue was dissolved in ethyl acetate (1 L), washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated, and the obtained residue was dried under reduced pressure to give 71.6 g of methyl 4-(cyclopropylmethoxy)benzoate (colorless crystal). All this crystal was dissolved in methanol (715 mL), and a 2 N sodium hydroxide aqueous solution (345 mL, 690 mmol) was added thereto. The resulting mixture was stirred at 60° C. for 3 hours, and the solvents (mainly methanol) were evaporated. The residue was suspended in water (500 mL), and 2 N hydrochloric acid (360 mL) was added thereto under ice-cooling with stirring. The precipitated white solid was collected by filtration, washed with water and n-hexane, and dried under reduced pressure to give 64.6 g of the title compound (white powder, yield: 97%).
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
52.4 g
Type
reactant
Reaction Step One
Quantity
72.7 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
535 mL
Type
solvent
Reaction Step One

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